molecular formula C9H11BrClNS B1378562 3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride CAS No. 1864072-55-8

3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride

Cat. No. B1378562
CAS RN: 1864072-55-8
M. Wt: 280.61 g/mol
InChI Key: CZXXRLLXDXKJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride consists of a three-membered azetidine ring attached to a 4-bromophenyl group via a sulfanyl linker . The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

Synthesis and Reactivity

3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride and its derivatives are recognized for their chemical reactivity and potential applications in drug design and materials science. The synthesis of 3-aryl-3-sulfanyl azetidines through iron-catalyzed thiol alkylation of N-Cbz azetidinols represents a breakthrough in creating small-ring derivatives, offering new motifs in chemical space valuable for drug design (Dubois et al., 2019). This process is efficient and demonstrates the potential for incorporation in drug discovery programs due to its ability to proceed via an azetidine carbocation, suggesting unique reactivity traits of these compounds.

Energetic Properties and Safety

The compound 3-(Bromoethynyl)azetidine has been identified as a highly energetic building block, which necessitated a comprehensive safety study to understand its potential explosive properties and transport classification (Kohler et al., 2018). This highlights the compound's relevance in fields where energetic materials are crucial, and the necessity of understanding its properties for safe handling and application.

Antibacterial and Antimicrobial Applications

Several studies have explored the antimicrobial and antibacterial potential of azetidine derivatives. Synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents indicate these compounds' significant role in developing new therapeutic agents (Doraswamy & Ramana, 2013). Additionally, the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives for biological and foldameric applications underscores the versatility of these compounds in various biological contexts (Žukauskaitė et al., 2011).

Structural and Chemical Characterization

The chemical structure and properties of azetidines, azetines, and azetes, including their reactivity with electrophiles and nucleophiles, have been extensively documented. This foundational knowledge supports the development of novel compounds and applications in various scientific fields, such as materials science and drug development (Singh et al., 2008).

properties

IUPAC Name

3-(4-bromophenyl)sulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXXRLLXDXKJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 2
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.